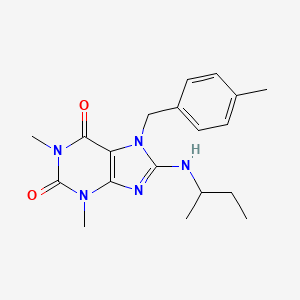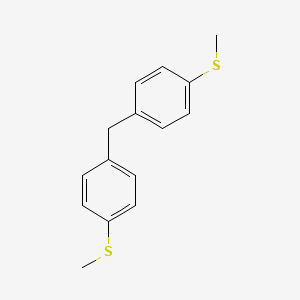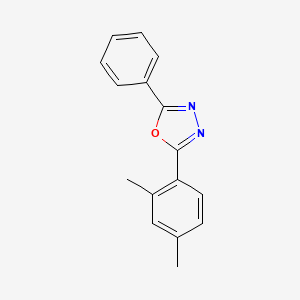![molecular formula C21H16FN3O2S B11966823 N-[2-(1,3-benzodioxol-5-yl)ethyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11966823.png)
N-[2-(1,3-benzodioxol-5-yl)ethyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1,3-BENZODIOXOL-5-YL)ET)-5-(4-FLUOROPHENYL)THIENO(2,3-D)PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1,3-BENZODIOXOL-5-YL)ET)-5-(4-FLUOROPHENYL)THIENO(2,3-D)PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Thienopyrimidine Core: This involves the condensation of thiophene derivatives with appropriate amines and aldehydes under acidic or basic conditions.
Coupling Reactions: The final step often involves coupling the benzodioxole and thienopyrimidine moieties using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms.
化学反応の分析
Types of Reactions
N-(2-(1,3-BENZODIOXOL-5-YL)ET)-5-(4-FLUOROPHENYL)THIENO(2,3-D)PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(2-(1,3-BENZODIOXOL-5-YL)ET)-5-(4-FLUOROPHENYL)THIENO(2,3-D)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
DNA/RNA: Intercalation into DNA or RNA to disrupt genetic processes.
類似化合物との比較
Similar Compounds
- N-(2-(1,3-BENZODIOXOL-5-YL)ET)-5-(4-CHLOROPHENYL)THIENO(2,3-D)PYRIMIDIN-4-AMINE
- N-(2-(1,3-BENZODIOXOL-5-YL)ET)-5-(4-METHOXYPHENYL)THIENO(2,3-D)PYRIMIDIN-4-AMINE
Uniqueness
N-(2-(1,3-BENZODIOXOL-5-YL)ET)-5-(4-FLUOROPHENYL)THIENO(2,3-D)PYRIMIDIN-4-AMINE is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to its analogs.
特性
分子式 |
C21H16FN3O2S |
|---|---|
分子量 |
393.4 g/mol |
IUPAC名 |
N-[2-(1,3-benzodioxol-5-yl)ethyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H16FN3O2S/c22-15-4-2-14(3-5-15)16-10-28-21-19(16)20(24-11-25-21)23-8-7-13-1-6-17-18(9-13)27-12-26-17/h1-6,9-11H,7-8,12H2,(H,23,24,25) |
InChIキー |
MRFVZYJWFRGYJH-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)CCNC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dibenzyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966742.png)

![allyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966748.png)

![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11966758.png)
![4-{[3-(2-Chlorophenyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11966761.png)



![4-{(E)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B11966796.png)



![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966830.png)
